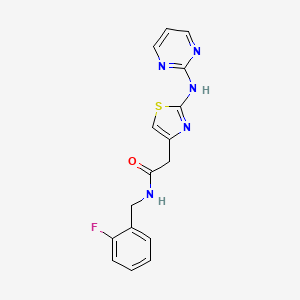

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolylpyrimidine derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors and affecting various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET) Imaging Applications

Research has focused on synthesizing novel radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. Studies have aimed at developing compounds with high in vitro binding affinity for mGluR1 to enable detailed imaging and analysis of brain receptor distribution and function. Such research efforts have resulted in the creation of fluoroalkoxy and fluoropropoxy analogs that are used for PET studies, providing insights into the brain's receptor system and potential neurological applications (Fujinaga et al., 2012).

Development of mGluR1 Antagonists

Another strand of research has led to the discovery of potent mGluR1 antagonists, showcasing excellent subtype selectivity and promising pharmacokinetic profiles in rats. These compounds have demonstrated potential antipsychotic-like effects in animal models, highlighting their relevance in developing new therapeutic strategies for neurological conditions. The development of such antagonists also opens doors for their use as PET tracers, aiding in the elucidation of mGluR1 functions in the human brain (Satoh et al., 2009).

Anticancer Activity

Research into thiazolopyrimidine derivatives has revealed their potential anticancer activities. Studies focusing on the synthesis and biological evaluation of these compounds have identified their effectiveness against various cancer cell lines. The mechanism of action and the potential therapeutic applications of these derivatives in cancer treatment are subjects of ongoing research, indicating the compound's versatility and potential in oncology (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Further studies have explored the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. These compounds, by targeting the Src substrate binding site, have shown promise in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma. This research highlights the potential of these derivatives in cancer therapy and as tools for understanding cancer biology at the molecular level (Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c17-13-5-2-1-4-11(13)9-20-14(23)8-12-10-24-16(21-12)22-15-18-6-3-7-19-15/h1-7,10H,8-9H2,(H,20,23)(H,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOOVLPPYZCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)

![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)

![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2612337.png)